CID 76039337
Description
However, based on the context of PubChem Compound Identifiers (CIDs) in the evidence, CID 76039337 likely represents a unique small molecule with structural and functional characteristics relevant to biochemical or pharmacological research. CIDs are standardized numerical identifiers assigned to chemical substances in the PubChem database, enabling precise tracking and comparison of compounds across studies . For example, this compound could belong to a class of substrates, inhibitors, or bioactive molecules analyzed in mass spectrometry (MS) or pharmacological studies, similar to other CIDs referenced in the evidence (e.g., betulin derivatives, taurocholic acid analogs) .
Properties
Molecular Formula |
C5H2Cl3NNaO |
|---|---|
Molecular Weight |
221.42 g/mol |
InChI |
InChI=1S/C5H2Cl3NO.Na/c6-2-1-3(7)5(10)9-4(2)8;/h1,3H; |
InChI Key |
IHLZVTFLJRKOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=O)C1Cl)Cl)Cl.[Na] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 76039337 involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of specialized reagents and controlled environments to ensure the purity and efficacy of the compound. Industrial production methods may include large-scale synthesis using automated systems to maintain consistency and quality.
Chemical Reactions Analysis
CID 76039337 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but can include a range of derivatives and modified compounds.
Scientific Research Applications
CID 76039337 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. Industrial applications might include its use in the production of specialized materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of CID 76039337 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The evidence highlights structural comparisons of compounds using PubChem CIDs. For instance:
- Betulin (CID 72326) and betulinic acid (CID 64971): These triterpenoids are studied for their inhibitory effects on enzymes like steroid sulfatases. Their structural differences (e.g., hydroxyl vs. carboxyl groups) influence solubility and bioactivity .
- Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) : These bile acid derivatives differ in hydroxylation patterns, affecting their interactions with transporters and receptors .
- Molecular weight and functional groups (e.g., hydroxyl, carboxyl, or sulfonate moieties).
- Solubility and bioavailability , critical for pharmacological applications.
- MS/MS fragmentation patterns , as seen in studies using collision-induced dissociation (CID) or electron transfer dissociation (ETD) .
Pharmacological and Analytical Performance
Studies in the evidence emphasize the use of CID-based MS for compound identification. For example:
- Source-CID fragmentation in LC-ESI-MS distinguishes isomers like ginsenoside Rf and pseudoginsenoside F11 .
- CID vs. ETD fragmentation : CID is more effective for small molecules, while ETD preserves post-translational modifications in proteins .
If CID 76039337 is a small molecule, its MS/MS profile under CID conditions would be critical for identification and differentiation from analogs.
Hypothetical Data Table for Comparison
The table below synthesizes parameters from analogous compounds in the evidence:
Q & A
How do I formulate a focused research question for a study on CID 76039337?
- Methodology : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. Avoid vague terms (e.g., "explore") and ensure variables are measurable. For example: "How does the concentration of this compound (intervention) affect oxidative stress markers (outcome) in murine hepatocytes (population) compared to control groups (comparison) over 72 hours (time)?" Test the question for clarity and scope using peer feedback .
Q. What are the key components of a research proposal for a chemical compound study?
- Methodology : Include:
- Background : Summarize prior work on this compound and identify gaps.
- Objectives : Use SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound).
- Methods : Detail synthesis protocols, characterization techniques (e.g., NMR, HPLC), and statistical tools.
- Ethical Compliance : Address safety protocols for handling hazardous materials .
Q. How do I conduct a systematic literature review for this compound?
- Methodology :
Use databases like PubMed, SciFinder, and Web of Science with Boolean search terms (e.g., "this compound AND cytotoxicity").
Screen abstracts for relevance; exclude non-peer-reviewed sources.
Organize findings using citation managers (Zotero, EndNote) and synthesize trends (e.g., conflicting results on toxicity) .
Q. What experimental design principles ensure reproducibility in chemical studies?
- Methodology :
- Include positive/negative controls (e.g., solvent-only controls).
- Document reagent sources, purity levels, and instrument calibration (e.g., spectrophotometer wavelength accuracy).
- Share raw data and protocols in supplementary materials for peer validation .
Q. How to address ethical considerations in this compound research?
- Methodology :
- Obtain institutional approval for hazardous material handling.
- Disclose conflicts of interest (e.g., funding sources).
- Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Advanced Research Questions
Q. How to resolve contradictory data on this compound’s mechanism of action?
- Methodology :
- Perform error analysis : Check for batch variability in compound synthesis or instrument drift.
- Use meta-analysis to compare results across studies, adjusting for variables like pH or temperature.
- Apply Bayesian statistics to quantify uncertainty in conflicting datasets .
Q. What advanced statistical methods are suitable for complex dose-response studies?
- Methodology :
- Use non-linear regression (e.g., Hill equation) to model EC50 values.
- Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
- Validate models via bootstrapping or cross-validation .
Q. How to integrate spectroscopic and computational data for this compound characterization?
- Methodology :
- Combine DFT calculations (e.g., Gaussian software) with experimental IR/Raman spectra to confirm molecular geometry.
- Use triangulation to align NMR shifts with predicted chemical environments.
- Publish datasets in repositories like Zenodo for transparency .
Q. What strategies validate hypotheses when prior studies conflict?
- Methodology :
Q. How to ensure long-term stability in this compound storage studies?
- Methodology :
- Conduct accelerated aging experiments under varied humidity/temperature conditions.
- Monitor degradation via LC-MS and correlate with kinetic models (e.g., Arrhenius equation).
- Publish stability-indicating assay methods for broader utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

